Pulcherriminic acid

Übersicht

Beschreibung

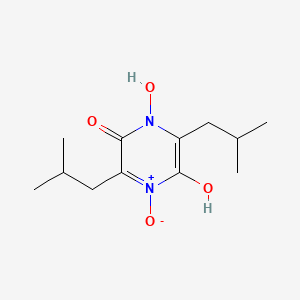

Pulcherriminic acid is a cyclic dipeptide found mainly in Bacillus and yeast . It has the ability to chelate Fe3+ to produce reddish-brown pulcherrimin . Microorganisms capable of synthesizing this compound compete with other microorganisms for environmental iron ions to achieve bacteriostatic effects .

Synthesis Analysis

This compound is synthesized through a seven-step pathway from L-leucine . This starts with the thermal cyclodimerization of L-leucine to the corresponding 2,5-diketopiperazine, followed by oxidation to the 2,5-dichloropyrazine through three consecutive steps without purification of the intermediates, oxidation to the corresponding di-N-oxide, dechlorination by nucleophilic aromatic substitution with benzyloxide, and deprotection with trifluoroacetic acid without isolation of an intermediate .Molecular Structure Analysis

The molecular formula of this compound is C12H20N204 . It has maximum UV absorption peaks at wavelengths of 243 nm, 282 nm, and 410 nm .Chemical Reactions Analysis

This compound chelates iron ions through non-enzymatic reactions, forming extracellular red pigment pulcherrimin, competing for iron nutrition, thereby achieving antibacterial effects .Physical And Chemical Properties Analysis

This compound is soluble in water . Its unique hydrophilic nature may hinder the adhesion of hydrophilic bacterial cells to abiotic surfaces .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Pulcherriminic acid, a cyclic dipeptide primarily found in Bacillus and yeast, has garnered attention for its antibacterial and antifungal properties. Research by Yuan et al. (2020) highlights its potential in food, agriculture, and medicine due to its ability to chelate Fe3+ ions, forming pulcherrimin and thereby inhibiting bacterial growth. Wang et al. (2019) discuss the use of metabolic engineering to enhance this compound production in Bacillus licheniformis, aiming to leverage its antibacterial and anti-plant-pathogenic fungal activities.

Biocontrol and Antimicrobial Applications

Gore-Lloyd et al. (2019) link explored the role of the Snf2 protein in controlling this compound biosynthesis in Metschnikowia pulcherrima. This yeast shows strong antifungal activity against plant pathogens, making it a promising candidate for biocontrol applications. Their findings also revealed a connection between pigmentation and antifungal activity in this yeast.

Biofilm Formation and Growth Control

Arnaouteli et al. (2019) link investigated the role of this compound in the biofilm formation of Bacillus subtilis. Their study indicated that this compound plays a crucial role in controlling the growth arrest of the B. subtilis biofilm, thus influencing microbial colonization and survival in environmental niches.

Industrial and Fermentation Applications

Li et al. (2017) link focused on the optimization of medium components to improve the yield of pulcherrimin in Bacillus licheniformis DW2, indicating the potential of this compound in industrial and fermentation applications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Based on current findings, pulcherriminic acid is proposed as an important antioxidant that modulates B. subtilis biofilm development . Understanding the environmental function of this metabolite can provide insight into various microbial interactions and enables the efficient development of new effective bioproducts and methods .

Eigenschaften

IUPAC Name |

1,5-dihydroxy-3,6-bis(2-methylpropyl)-4-oxidopyrazin-4-ium-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7(2)5-9-11(15)14(18)10(6-8(3)4)12(16)13(9)17/h7-8,15,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPPQFOKKRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C([N+](=C(C(=O)N1O)CC(C)C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-86-8 | |

| Record name | Pulcherriminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

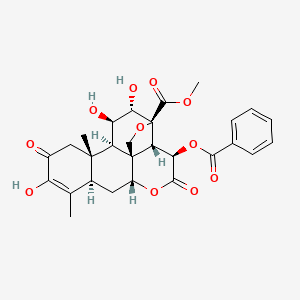

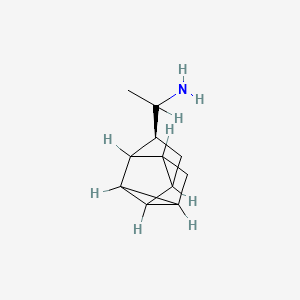

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)

![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)

![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxamide](/img/structure/B1228336.png)